Camicinal

Motilin Receptor GPCR Drug Discovery

Select Camicinal (GSK962040) for your GI motility research to overcome the limitations of erythromycin and macrolide-based agonists. This first-in-class, non-motilide motilin receptor agonist (pEC50 7.9) delivers sustained prokinetic activity without antibiotic effects or receptor desensitization. Validated in gastroparesis models and human studies, it serves as the superior reference agonist for motilin binding and functional assays, and an ideal control for oral drug absorption studies.

Molecular Formula C25H33FN4O
Molecular Weight 424.6 g/mol
CAS No. 923565-21-3
Cat. No. B1668245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCamicinal
CAS923565-21-3
Synonymscamicinal
GSK962040
N-(3-fluorophenyl)-1-((4-(((3S)-3-methyl-1-piperazinyl)methyl)phenyl)acetyl)-4-piperidinamine
Molecular FormulaC25H33FN4O
Molecular Weight424.6 g/mol
Structural Identifiers
SMILESCC1CN(CCN1)CC2=CC=C(C=C2)CC(=O)N3CCC(CC3)NC4=CC(=CC=C4)F
InChIInChI=1S/C25H33FN4O/c1-19-17-29(14-11-27-19)18-21-7-5-20(6-8-21)15-25(31)30-12-9-23(10-13-30)28-24-4-2-3-22(26)16-24/h2-8,16,19,23,27-28H,9-15,17-18H2,1H3/t19-/m0/s1
InChIKeyRZKDEGZIFSJVNA-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Camicinal (GSK962040) Procurement: Small Molecule Motilin Receptor Agonist Profile


Camicinal (CAS: 923565-21-3), also known as GSK962040, is a non-motilide, small molecule agonist of the motilin receptor (MLNR) [1]. As a first-in-class compound, it was developed to overcome the limitations of existing prokinetic agents like the antibiotic erythromycin, offering a targeted mechanism to stimulate gastrointestinal (GI) motility without the associated antimicrobial effects or complex macrolide structure [1].

Why Camicinal's Non-Macrolide Structure Prevents Interchangeability with Other Motilin Agonists


While other compounds like erythromycin and motilin peptides activate the motilin receptor, their use in research and clinical settings is compromised by significant liabilities. Erythromycin is an antibiotic, precluding its chronic use as a prokinetic due to antimicrobial resistance risks and associated side effects [1]. Additionally, macrolide-based agonists (motilides) like ABT-229 can induce severe receptor desensitization and internalization, limiting long-term efficacy [2]. Camicinal's non-macrolide structure was rationally designed to avoid these specific issues, making direct substitution with in-class alternatives inappropriate for studies requiring selective, sustained prokinetic activity without antibiotic or tachyphylaxis liabilities [1].

Camicinal vs. Erythromycin & Motilin: Quantified Differentiation for Scientific Selection


Potency and Selectivity at Human Motilin Receptor (hMTLR) vs. Erythromycin

Camicinal demonstrates greater potency than erythromycin at the human motilin receptor (hMTLR) [1]. Crucially, it exhibits high selectivity for hMTLR over the closely related ghrelin receptor, a common off-target for other agonists [1].

Motilin Receptor GPCR Drug Discovery Selectivity Profile

Reduced Cardiac Safety Liability (hERG) Profile

A common liability for many GPCR-targeting drugs is inhibition of the hERG potassium channel, which can lead to QT prolongation. Camicinal was specifically profiled and found to have a favorable safety margin at this channel . This is a key differentiator, as many macrolide antibiotics, including erythromycin, carry known hERG liabilities.

Cardiotoxicity hERG Channel Safety Pharmacology Drug Development

Accelerated Gastric Emptying in Critically Ill Patients vs. Placebo

In a randomized, blinded, placebo-controlled trial, a single 50 mg enteral dose of Camicinal demonstrated a clear prokinetic effect in feed-intolerant critically ill patients, a difficult-to-treat population where other prokinetics often fail [1].

Gastric Emptying Critical Care Enteral Nutrition Clinical Trial

Improvement of Motor Response in Parkinson's Disease Patients vs. Placebo

Delayed gastric emptying can impair the absorption of oral medications like L-DOPA in Parkinson's disease (PD) patients. A Phase II trial demonstrated that Camicinal improved the motor response to L-DOPA by accelerating its absorption [1].

Parkinson's Disease Levodopa Pharmacodynamics Gastroprokinetic

Camicinal Research Applications: From In Vitro GPCR Assays to Specialized In Vivo Models


In Vitro Motilin Receptor Pharmacology and Safety Profiling

Ideal for use as a reference agonist in motilin receptor binding and functional assays (e.g., calcium flux) due to its well-characterized potency (pEC50 = 7.9) and high selectivity profile [1]. Its lack of activity at hERG (pIC50 = 4.8) and CYP3A4 makes it a superior tool compound for de-risking early-stage GI prokinetic drug discovery programs compared to erythromycin [2].

In Vivo Models of Gastroparesis and Delayed Gastric Emptying

Camicinal's validated in vivo efficacy in accelerating gastric emptying in both diabetic [1] and critically ill [2] patient populations makes it a relevant standard for preclinical models of gastroparesis. Its non-macrolide structure allows for chronic dosing studies to evaluate sustained prokinetic effects without the confounding variables of antibiotic activity or rapid receptor desensitization seen with other motilin agonists [3].

Pharmacokinetic and Drug-Drug Interaction (DDI) Studies

With well-defined oral bioavailability (Fpo = 48 ± 13%) and linear, dose-proportional pharmacokinetics in humans [1], Camicinal serves as an excellent positive control or comparator for studies evaluating GI transit time on drug absorption. Its demonstrated ability to accelerate L-DOPA absorption in Parkinson's disease patients [2] makes it a key reagent for research into GI physiology and its impact on the pharmacokinetics of orally administered therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Camicinal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.